molecular formula C7H16N2O B13287276 3-Amino-4-methylhexanamide

3-Amino-4-methylhexanamide

Cat. No.: B13287276
M. Wt: 144.21 g/mol
InChI Key: FMNGIXMGSBLFJW-UHFFFAOYSA-N
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Description

3-Amino-4-methylhexanamide is an organic compound with the molecular formula C7H16N2O. It is a derivative of hexanamide, featuring an amino group at the third position and a methyl group at the fourth position on the hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylhexanamide typically involves the reaction of 4-methylhexanoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamides

Scientific Research Applications

3-Amino-4-methylhexanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Amino-4-methylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular pathways, influencing processes like signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-methylhexanamide is unique due to the presence of both an amino group and a methyl group on the hexane chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-amino-4-methylhexanamide

InChI

InChI=1S/C7H16N2O/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)

InChI Key

FMNGIXMGSBLFJW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(=O)N)N

Origin of Product

United States

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